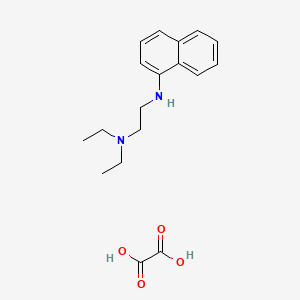

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Descripción general

Descripción

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate is a chemical compound with the molecular formula C18H24N2O4 and a molecular weight of 332.39 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound appears as a white to slightly brown crystalline powder and has a melting point of approximately 167°C (dec.) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate can be synthesized through the reaction of 1-naphthylamine with 2-chloroethanamine, followed by the addition of oxalic acid to form the oxalate salt . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the synthesis of N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate involves similar reaction conditions but on a larger scale. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in an aprotic solvent.

Major Products Formed

Oxidation: Naphthylamine derivatives.

Reduction: Ethylenediamine derivatives.

Substitution: Various substituted ethylenediamine compounds.

Aplicaciones Científicas De Investigación

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mecanismo De Acción

The mechanism of action of N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate involves its interaction with specific molecular targets and pathways. The compound acts as a donor molecule and forms charge transfer complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . These interactions facilitate various chemical reactions and processes, making the compound valuable in research and industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

N-(1-Naphthyl)ethylenediamine Dihydrochloride: Similar in structure but differs in the presence of dihydrochloride salt instead of oxalate.

N,N-Dimethyl-N’-1-naphthylethylenediamine Oxalate: Similar but with methyl groups instead of ethyl groups.

Uniqueness

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate is unique due to its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective .

Actividad Biológica

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate (NDENOX) is a chemical compound with the molecular formula C18H24N2O4 and a molecular weight of 332.39 g/mol. It is recognized for its significant biological activity, particularly its antibacterial properties. This article delves into the biological mechanisms, research findings, and applications of NDENOX, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

NDENOX is a naphthalene derivative formed from the neutralization of N,N-Diethyl-N'-1-naphthylethylenediamine with oxalic acid. Its structure includes a naphthalene moiety, which contributes to its unique properties. The compound exists as a salt, enhancing its solubility and reactivity in biological systems.

Target and Mode of Action

NDENOX primarily targets bacterial cells. Its mechanism involves binding to the extracellular site on the bacterial cell membrane, which disrupts normal cellular functions. Specifically, it inhibits the uptake of sulfadiazine, an antibiotic, thereby affecting bacterial growth and survival.

Biochemical Pathways

The interaction between NDENOX and bacterial membranes leads to significant biochemical changes:

- Inhibition of Bacterial Growth : By blocking sulfadiazine uptake, NDENOX effectively inhibits the growth of various bacterial strains.

- Alteration of Gene Expression : The binding interactions can lead to changes in gene expression and enzyme activity within bacteria, further influencing their metabolic processes.

Antibacterial Efficacy

NDENOX has demonstrated antibacterial activity against several strains:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings indicate that NDENOX could be a valuable agent in combating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

Several studies have assessed the efficacy and safety profile of NDENOX:

Safety and Toxicity

While NDENOX shows promise as an antibacterial agent, it also poses certain hazards:

- Acute Toxicity : Classified as toxic upon oral, dermal, or inhalation exposure .

- Irritation Potential : Can cause skin and eye irritation; appropriate safety measures are recommended during handling .

Applications in Research and Industry

NDENOX is utilized in various fields due to its chemical properties:

- Analytical Chemistry : Used as a reagent for detecting nitrotyrosine residues in proteins.

- Biochemistry : Employed in studies related to drug development and diagnostic assays.

- Industrial Applications : Serves as an intermediate in synthesizing organic compounds.

Propiedades

IUPAC Name |

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUSPWMHIHYMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995985 | |

| Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74474-31-0, 29473-53-8 | |

| Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.